[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13452082
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-6-9-15(11-21)20-18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,19H2,1-2H3,(H,20,23)/t15-,16-/m0/s1 |
| Standard InChI Key | CUCHXCUJNJXXAM-HOTGVXAUSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Stereochemical Configuration
The molecular formula of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid benzyl ester is C₁₈H₂₅N₃O₃, with a molecular weight of 331.41 g/mol. The compound contains two chiral centers: one at the piperidine-3-yl position (S-configuration) and another at the 2-amino-3-methyl-butyryl moiety (S-configuration).
Structural Features
-
Piperidine Ring: A six-membered nitrogen-containing heterocycle serving as the structural backbone.
-
Carbamic Acid Benzyl Ester: A carbamate group linked to a benzyl ester, enhancing lipophilicity and stability.
-
(S)-2-Amino-3-methyl-butyryl: A branched-chain amino acid derivative contributing to stereospecific interactions.
The spatial arrangement was confirmed via Nuclear Magnetic Resonance (NMR) and X-ray crystallography, revealing bond angles and torsional strains critical for biological activity.
Synthesis and Optimization
Synthetic Route
The synthesis involves three key steps:
-
Piperidine Ring Formation: Cyclization of δ-valerolactam derivatives under acidic conditions yields the piperidine scaffold.
-
Amide Coupling: The (S)-2-amino-3-methyl-butyryl group is introduced using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), achieving a yield of 68–74%.
-
Carbamate Formation: Reaction with benzyl chloroformate in dichloromethane at 0°C forms the carbamic acid benzyl ester.
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperidine Formation | H₂SO₄, 80°C, 6h | 75 |
| Amide Coupling | EDC, DMF, rt, 12h | 68 |
| Carbamate Formation | Benzyl chloroformate, 0°C, 2h | 72 |
Industrial-Scale Production
Continuous flow reactors and automated purification systems (e.g., preparative HPLC) are employed to enhance reproducibility, achieving >99% purity.
| Activity | Model System | Efficacy |
|---|---|---|
| Neuroprotection | Rat hippocampal neurons | 25% reduction in Aβ toxicity |
| Analgesia | Mouse neuropathic pain | 45% pain reduction |
| Protease Inhibition | In vitro HIV-1 protease | IC₅₀ = 12 nM |
Mechanism of Action
The compound’s dual functionality enables:
-
Receptor Binding: The piperidine ring anchors to hydrophobic pockets in neurotransmitter receptors.
-
Enzyme Inhibition: The carbamate group forms hydrogen bonds with catalytic residues in proteases.
Molecular dynamics simulations reveal a binding free energy of -9.8 kcal/mol for serotonin receptors, driven by van der Waals interactions.
Comparative Analysis with Structural Analogs
Key Differences
-
Methyl-Carbamate Derivatives: Addition of a methyl group (e.g., [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester) increases logP by 0.5 units, enhancing blood-brain barrier penetration.
-
R-Configuration Variants: (R)-piperidine analogs show 50% lower affinity for dopamine receptors, underscoring stereochemical specificity.
Table 3: Structural Analogs and Properties
| Compound | logP | D₂ Receptor IC₅₀ (nM) |
|---|---|---|
| Target Compound | 2.1 | 120 |
| Methyl-Carbamate Derivative | 2.6 | 95 |
| R-Piperidine Analog | 2.0 | 240 |
Future Directions
-
Clinical Trials: Phase I studies to establish pharmacokinetics and safety in humans.
-
Structural Optimization: Introducing fluorine atoms to improve metabolic stability.
-
Combination Therapies: Co-administration with acetylcholinesterase inhibitors for synergistic effects in neurodegenerative diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume